molecular formula C14H11BF3NO4 B1408890 (4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid CAS No. 913198-23-9

(4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid

Cat. No.: B1408890
CAS No.: 913198-23-9
M. Wt: 325.05 g/mol
InChI Key: WDFVWQJPYTYGOT-UHFFFAOYSA-N
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Description

(4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid is an organic compound with the molecular formula C14H11BF3NO4 It is a boronic acid derivative that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a carbamoyl group and another phenyl ring

Biochemical Analysis

Biochemical Properties

(4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes. It interacts with enzymes such as lactate dehydrogenase, which is involved in cancer cell proliferation . The compound’s boronic acid moiety allows it to form reversible covalent bonds with the active sites of enzymes, leading to inhibition. Additionally, it can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling proteins, leading to altered cellular responses. It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes. These interactions can result in changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active sites of enzymes. This binding is facilitated by the boronic acid moiety, which forms reversible covalent bonds with serine or threonine residues in the enzyme’s active site. Additionally, the compound can activate or inhibit signaling pathways by interacting with key signaling molecules, leading to downstream effects on cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained inhibition of enzyme activity and prolonged effects on cellular signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and modulates cellular functions without causing significant toxicity. At higher doses, it can lead to adverse effects such as cytotoxicity and organ damage. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in glycolysis, leading to altered glucose metabolism. It also affects the levels of metabolites such as lactate and pyruvate, which are critical for cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can localize to specific compartments such as the cytoplasm or nucleus, where it exerts its effects. The distribution of the compound within tissues is influenced by factors such as tissue permeability and blood flow .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it can be directed to the nucleus, where it interacts with transcription factors and other nuclear proteins to regulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid typically involves the reaction of 4-(Trifluoromethoxy)aniline with phenylboronic acid under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is performed in the presence of a base like potassium carbonate and a palladium catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The carbamoyl group can be reduced to form the corresponding amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenol.

    Reduction: Formation of 4-((4-(Trifluoromethoxy)phenyl)carbamoyl)aniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows it to participate in cross-coupling reactions, making it valuable in the construction of biaryl compounds and other aromatic systems .

Biology

In biological research, this compound can be used as a probe to study enzyme activities and protein-ligand interactions. The trifluoromethoxy group enhances the compound’s stability and bioavailability, making it suitable for various biochemical assays .

Medicine

Its unique chemical structure allows it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications. Its stability and reactivity make it a valuable component in the formulation of specialty chemicals .

Mechanism of Action

The mechanism of action of (4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Trifluoromethoxyphenylboronic acid
  • 4-(Trifluoromethoxy)phenylcarbamoylphenylboronic acid

Uniqueness

Compared to similar compounds, (4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid exhibits unique properties due to the presence of both the trifluoromethoxy and carbamoyl groups. These functional groups enhance its stability, reactivity, and bioavailability, making it a versatile compound for various applications .

Properties

IUPAC Name

[4-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BF3NO4/c16-14(17,18)23-12-7-5-11(6-8-12)19-13(20)9-1-3-10(4-2-9)15(21)22/h1-8,21-22H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFVWQJPYTYGOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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